molecular formula C14H12N2OS B428843 AI-942/8012807

AI-942/8012807

Cat. No.: B428843
M. Wt: 256.32g/mol
InChI Key: CTFOSXNFSGKLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AI-942/8012807 is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in chloroform.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Halogenated thienopyrimidine compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.

    Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various diseases.

    Thieno[2,3-d]pyrimidine: Shares structural similarities and is used in similar applications.

Uniqueness

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32g/mol

IUPAC Name

2-methyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS/c1-9-5-3-4-6-12(9)16-10(2)15-11-7-8-18-13(11)14(16)17/h3-8H,1-2H3

InChI Key

CTFOSXNFSGKLKL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)SC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.